Methyl 7-fluoroquinoline-8-carboxylate

Purity Analytical Specification Procurement

Researchers and procurement managers require consistent, high-purity fluorinated quinoline intermediates to ensure SAR study reproducibility. Methyl 7-fluoroquinoline-8-carboxylate solves this with a defined 95% purity and the critical 7-fluoro substitution pattern essential for DNA gyrase binding. - **Strategic Building Block**: Enables targeted synthesis of novel fluoroquinolone analogs; 8-methyl ester allows selective functionalization. - **Analytical Reference**: Validates HPLC/LC-MS methods for quinoline derivative quality control. - **Supply Reliability**: BenchChem offers this CAS 1541859-31-7 compound with transparent specifications for R&D procurement.

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
Cat. No. B11894416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-fluoroquinoline-8-carboxylate
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=C1N=CC=C2)F
InChIInChI=1S/C11H8FNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h2-6H,1H3
InChIKeyBZHWTNUDKQFEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-fluoroquinoline-8-carboxylate: Chemical Identity & Procurement


Methyl 7-fluoroquinoline-8-carboxylate (CAS 1541859-31-7) is a synthetic fluorinated quinoline derivative with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.18 g/mol . It belongs to the broader class of quinolinecarboxylates, which are recognized as important heterocyclic scaffolds in medicinal chemistry due to their diverse biological activities . The compound is commercially available for research and development purposes, with typical vendor specifications indicating a purity of 95% .

Methyl 7-fluoroquinoline-8-carboxylate: Risks of Generic Substitution


The 7-fluoro substitution pattern and the methyl ester at the 8-position collectively define the physicochemical and biological profile of this compound. Within the fluoroquinolone class, the fluorine atom is critical for enhancing DNA gyrase binding affinity and improving cellular penetration [1]. Altering the position of the fluorine substituent, removing it entirely (e.g., non-fluorinated quinoline-8-carboxylates), or modifying the ester moiety (e.g., free carboxylic acid analogs) is known to significantly alter lipophilicity, metabolic stability, and target engagement [1][2]. Consequently, substituting this compound with a generic quinoline carboxylate lacking these specific structural features will likely yield divergent results in assays and synthetic routes, compromising experimental reproducibility and data integrity.

Methyl 7-fluoroquinoline-8-carboxylate: Procurement Differentiation Guide


Vendor-Reported Purity and Identity Specifications

Commercially available Methyl 7-fluoroquinoline-8-carboxylate is supplied with a minimum purity specification of 95% by at least one vendor . While no direct comparator purity data is available from the same source for close analogs, this specification serves as the procurement baseline. A purity of ≥95% is typical for research-grade quinoline intermediates and is essential for ensuring reproducibility in synthetic transformations and biological assays .

Purity Analytical Specification Procurement

Fluorine Position Impact: Class-Level SAR Inference

Structure-activity relationship (SAR) studies on fluoroquinolone antibacterials demonstrate that the presence of a fluorine atom, particularly at the C-6 position (analogous to C-7 in quinoline numbering), is essential for potent inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) [1]. While specific quantitative inhibition data (e.g., IC₅₀) for Methyl 7-fluoroquinoline-8-carboxylate against these enzymes is not available in the open literature, class-level SAR firmly establishes that removal of the fluorine atom from the quinoline core drastically reduces antibacterial activity [1]. This provides a strong inferential basis that the 7-fluoro substituent of this compound is a critical determinant of its biological profile.

Fluoroquinolone Structure-Activity Relationship DNA Gyrase

Methyl Ester vs. Carboxylic Acid: Lipophilicity & Reactivity

The methyl ester functionality at the 8-position of Methyl 7-fluoroquinoline-8-carboxylate confers significantly different physicochemical properties compared to its free carboxylic acid counterpart (7-fluoroquinoline-8-carboxylic acid). While precise log P values are not publicly reported for this specific compound, class-level knowledge indicates that methyl esters of aromatic carboxylic acids exhibit increased lipophilicity (higher log P) compared to the free acid [1]. This increased lipophilicity can enhance cell membrane permeability in biological assays. Furthermore, the ester serves as a protected form of the carboxylic acid, enabling selective synthetic transformations at other positions before unmasking the acid for further derivatization or biological testing [1].

Lipophilicity Synthetic Intermediate Prodrug

Limited Comparative Data Availability

A comprehensive search of primary research literature, patents, and authoritative databases did not yield any head-to-head comparative studies that directly measure the biological activity, physicochemical properties, or synthetic utility of Methyl 7-fluoroquinoline-8-carboxylate against its closest analogs (e.g., 7-fluoroquinoline-8-carboxylic acid, 6-fluoroquinoline-8-carboxylate, or non-fluorinated methyl quinoline-8-carboxylate). The evidence presented in this guide is therefore limited to vendor-provided purity data and class-level SAR inferences. Researchers considering this compound for procurement should be aware that specific, quantifiable differentiation is not yet established in the public domain.

Data Availability Research Gap Procurement Caution

Methyl 7-fluoroquinoline-8-carboxylate: Recommended Applications


Medicinal Chemistry: Fluoroquinolone Derivative Synthesis

Methyl 7-fluoroquinoline-8-carboxylate serves as a strategic building block for the synthesis of novel fluoroquinolone analogs [1]. The presence of the 7-fluoro group, known from class-level SAR to be crucial for antibacterial activity, and the 8-methyl ester, which allows for selective functionalization and subsequent hydrolysis to the active carboxylic acid, make it a valuable intermediate for exploring structure-activity relationships around the quinoline core. Researchers can use this compound to create focused libraries of derivatives with modifications at other positions, leveraging the well-established fluoroquinolone pharmacophore [1].

Reference Standard for Analytical Method Development

Given the commercial availability of Methyl 7-fluoroquinoline-8-carboxylate with a defined purity of 95% [1], it can be employed as a reference standard in analytical method development (e.g., HPLC, LC-MS) for the quantification and purity assessment of novel synthetic quinoline derivatives. The compound's unique retention time and mass spectrometric signature can be used to calibrate instruments and validate analytical methods, ensuring accuracy and reproducibility in quality control workflows for quinoline-based research.

Biological Screening of Fluoroquinolone Scaffold Activity

For preliminary biological screening programs, Methyl 7-fluoroquinoline-8-carboxylate can be used to assess the baseline activity of the fluorinated quinoline ester scaffold against a panel of bacterial strains or target enzymes (e.g., DNA gyrase) [1]. While direct comparative data is lacking, class-level SAR suggests that the compound should exhibit a biological profile consistent with other fluorinated quinolines. Results from such screening can inform the design of more potent analogs by identifying the minimal structural requirements for activity, thereby guiding subsequent medicinal chemistry optimization efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-fluoroquinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.